2-(6-Chlorohex-1-ynyl)pyridin-3-amine
Description
2-(6-Chlorohex-1-ynyl)pyridin-3-amine is a pyridine derivative characterized by a pyridin-3-amine core substituted at the 2-position with a 6-chlorohex-1-ynyl chain.
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-(6-chlorohex-1-ynyl)pyridin-3-amine |
InChI |
InChI=1S/C11H13ClN2/c12-8-4-2-1-3-7-11-10(13)6-5-9-14-11/h5-6,9H,1-2,4,8,13H2 |
InChI Key |
HCKKYWVHOXYZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#CCCCCCl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following compounds share structural similarities with 2-(6-Chlorohex-1-ynyl)pyridin-3-amine:
2.4 Physicochemical Properties
- Solubility : The alkyne in this compound may reduce solubility compared to sulfonyl-containing analogs (), which benefit from polar groups .
- Stability : Chloro substituents (as in and ) enhance stability but may increase toxicity risks, whereas trifluoroethyl groups () improve metabolic resistance .
Key Research Findings
- Substituent Impact : Alkyne chains (e.g., in ) offer modularity for further functionalization, whereas halogen and sulfonyl groups prioritize target binding .
- Selectivity Trends : Bulky substituents (e.g., methylsulfonylphenyl in ) enhance enzyme selectivity, suggesting that the chlorohexynyl group’s length and flexibility could be optimized for specific applications .
Preparation Methods
General Reaction Framework
The Sonogashira coupling between 3-amino-2-halopyridine (halogen = Br, I) and 6-chlorohex-1-yne is the most widely reported method. The reaction proceeds via a Pd/Cu co-catalytic system under inert conditions:
Reaction Scheme:
Substrate Preparation and Modifications
Synthesis of 3-Amino-2-bromopyridine
The pyridine precursor is typically synthesized via:
Synthesis of 6-Chlorohex-1-yne
Two routes are documented:
-
From 6-chlorohexanol : Tosylation with TsCl/pyridine, followed by elimination with KOtBu (yield: 82%).
-
Alkyne elongation : Reaction of 1-chloro-4-pentyne with ethylene oxide under Grignard conditions (yield: 70%).
Alternative Methodologies
Copper-Free Sonogashira Coupling
A Pd nanoparticle-catalyzed system (Pd NPs/C) in water achieves 60–70% yield at 80°C, avoiding CuI but requiring higher Pd loading (5 mol%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time from hours to minutes, though yields remain comparable (75–80%).
Challenges and Side Reactions
Q & A
Q. What synergistic effects arise when combining this compound with other bioactive molecules?
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